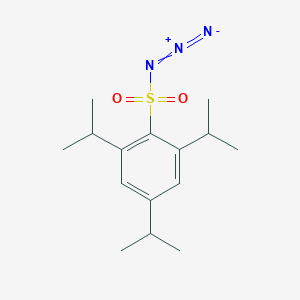

2,4,6-Triisopropylbenzenesulfonyl azide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646156. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-diazo-2,4,6-tri(propan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c1-9(2)12-7-13(10(3)4)15(14(8-12)11(5)6)21(19,20)18-17-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMWUHCKKDPRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=[N+]=[N-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327323 | |

| Record name | 2,4,6-Triisopropylbenzene-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36982-84-0 | |

| Record name | Trisyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36982-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triisopropylbenzene-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, is a pivotal reagent in modern organic synthesis. Its robust nature and high reactivity make it an invaluable tool for the introduction of the azide functionality and, most notably, for the efficient transfer of a diazo group to active methylene (B1212753) compounds. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

Trisyl azide is a white to off-white crystalline solid under standard conditions. The bulky triisopropylphenyl group confers advantageous solubility in organic solvents and contributes to its relative stability compared to other smaller sulfonyl azides.

Table 1: Physicochemical and Spectral Data for 2,4,6-Triisopropylbenzenesulfonyl Azide

| Property | Value | Reference |

| IUPAC Name | 2,4,6-Tri(propan-2-yl)benzene-1-sulfonyl azide | [1] |

| Synonyms | Trisyl azide, 2,4,6-Tris(1-methylethyl)benzenesulfonyl azide | [2] |

| CAS Number | 36982-84-0 | [1] |

| Molecular Formula | C₁₅H₂₃N₃O₂S | [1] |

| Molar Mass | 309.43 g/mol | [1] |

| Melting Point | 39-44 °C | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Purity (typical) | ≥98% (HPLC) | [3] |

| Storage Temperature | 2-8°C | [2] |

Synthesis

The synthesis of this compound is a straightforward process, typically achieved through the nucleophilic substitution of the corresponding sulfonyl chloride with an azide salt.[4]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the known reactivity of sulfonyl chlorides with sodium azide.

Materials:

-

2,4,6-Triisopropylbenzenesulfonyl chloride (1.0 eq)

-

Sodium azide (1.5 eq)

-

Acetone

-

Water

-

Dichloromethane (B109758) (or other suitable organic solvent for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-triisopropylbenzenesulfonyl chloride in acetone.

-

In a separate flask, dissolve sodium azide in a minimal amount of water and add it to the sulfonyl chloride solution with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetone under reduced pressure.

-

Add water to the residue and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford the pure product.

Applications in Organic Synthesis

The primary utility of this compound lies in its application as a diazo transfer reagent. It is also employed in "click chemistry" and the synthesis of complex nitrogen-containing molecules, including unnatural amino acids.[1][5][6]

Diazo Transfer Reactions

Diazo transfer reactions are a powerful method for the synthesis of diazo compounds from active methylene precursors. Trisyl azide is particularly effective for this transformation, often providing better yields for sterically hindered substrates compared to other diazo transfer reagents.[4]

Diazo Transfer Workflow

Caption: A generalized workflow for a diazo transfer reaction using trisyl azide.

Experimental Protocol: General Procedure for Diazo Transfer

This protocol provides a general methodology for the diazo transfer reaction to an active methylene compound.

Materials:

-

Active methylene compound (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous acetonitrile (B52724) (or other suitable aprotic solvent)

-

Base (e.g., triethylamine, DBU, potassium carbonate) (1.5 eq)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297) (or other suitable organic solvent for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the active methylene compound in anhydrous acetonitrile, add the base and stir for 10-15 minutes at 0 °C.

-

Add a solution of this compound in anhydrous acetonitrile dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diazo compound.

Table 2: Examples of Diazo Transfer Reactions using Sulfonyl Azides

| Diazo Transfer Reagent | Substrate | Base | Solvent | Yield (%) | Reference |

| Tosyl Azide | 2-Diazocyclohexane-1,3-dione | NEt₃ | CH₂Cl₂ | 90 | [7] |

| Tosyl Azide | 2-Diazodimedone | NEt₃ | CH₂Cl₂ | 94 | [7] |

| Imidazole-1-sulfonyl Azide HCl | Primary Amine on Resin | K₂CO₃ | Water | ~95 | [7] |

| 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) | Diethyl Malonate | NaHCO₃ | DMSO | 99 | [7] |

Note: While specific yields for trisyl azide were not detailed in the provided search results, its utility is well-established, particularly for sterically demanding substrates where other reagents may be less effective.

Safety Information

This compound is an energetic compound and should be handled with care. It is classified as toxic if swallowed and may cause a fire or explosion upon heating.[6]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS01: Explosive | Danger | H241: Heating may cause a fire or explosion |

| GHS06: Toxic | Danger | H301: Toxic if swallowed |

Handling and Storage:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid heating the compound, as this can lead to decomposition.

-

Store in a cool, dry place away from heat and sources of ignition.[2]

-

Commercial preparations are often wetted with water to improve stability.[2]

Applications in Drug Development

The functionalities introduced by this compound are of significant interest in pharmaceutical and drug development.

-

Asymmetric Synthesis of Unnatural Amino Acids: Trisyl azide is used in electrophilic amination reactions to synthesize α-amino acids with high stereocontrol.[6][8] These unnatural amino acids are valuable building blocks for creating novel peptides and peptidomimetics with enhanced biological activity and stability.

-

Click Chemistry and Bioconjugation: The azide group is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. Trisyl azide serves as a source for introducing this functionality, enabling the efficient linking of molecules for applications in drug discovery, targeted drug delivery, and diagnostics.[1][5]

-

Synthesis of Bioactive Molecules: It is a reagent in the synthesis of various therapeutic agents, including bacterial RNA polymerase inhibitors and antidotes to anthrax lethal factor intoxication.[2]

Conclusion

This compound is a versatile and powerful reagent for the synthesis of diazo compounds and other nitrogen-containing molecules. Its favorable physical properties and high reactivity, particularly with sterically hindered substrates, make it an indispensable tool for organic chemists in academia and industry. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in advancing chemical synthesis and drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2,4,6-三异丙基苯磺酰叠氮化物 contains 15 wt. % water as stabilizer, 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,4,6-Triisopropylbenzene-sulfonyl azide | 36982-84-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C15H23N3O2S | CID 371707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Azide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, is a sterically hindered arylsulfonyl azide that serves as a crucial reagent in modern organic synthesis. Its robust reactivity and thermal stability make it a preferred choice for diazo and azide transfer reactions. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and key applications of 2,4,6-triisopropylbenzenesulfonyl azide, with a particular focus on its role in pharmaceutical research and drug development. Detailed experimental protocols and safety information are also included to facilitate its effective and safe use in the laboratory.

Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₁₅H₂₃N₃O₂S.[1] The presence of three bulky isopropyl groups on the benzene (B151609) ring provides significant steric hindrance, which contributes to its stability and selectivity in chemical reactions.

General Properties

| Property | Value | Reference |

| IUPAC Name | 2,4,6-tri(propan-2-yl)benzene-1-sulfonyl azide | [2] |

| Synonyms | Trisyl azide, 2,4,6-Triisopropylphenylsulfonyl azide | |

| CAS Number | 36982-84-0 | [2] |

| Molecular Formula | C₁₅H₂₃N₃O₂S | [2] |

| Molecular Weight | 309.43 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 39-44 °C | [2] |

| Solubility | Insoluble in water. Slightly soluble in chloroform (B151607) and ethyl acetate. | [3] |

| Stability | Stable under recommended storage conditions (2-8 °C). Light sensitive. |

Spectral Data

Detailed ¹H NMR, ¹³C NMR, and IR spectral data for this compound are not consistently reported in the available literature. Researchers are advised to acquire their own spectral data for compound verification.

Synthesis of this compound

Trisyl azide is typically synthesized from the corresponding sulfonyl chloride, 2,4,6-triisopropylbenzenesulfonyl chloride, through a nucleophilic substitution reaction with sodium azide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure.

Materials:

-

2,4,6-Triisopropylbenzenesulfonyl chloride

-

Sodium azide (NaN₃)

-

Water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated brine solution

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 2,4,6-triisopropylbenzenesulfonyl chloride in acetone in a reaction flask equipped with a magnetic stirrer.

-

In a separate flask, prepare a solution of sodium azide in a 1:1 mixture of water and acetone.

-

Slowly add the sodium azide solution to the stirred solution of the sulfonyl chloride at room temperature. An exothermic reaction may be observed.

-

Continue stirring the reaction mixture at room temperature for several hours to ensure the completion of the reaction.

-

After the reaction is complete, partition the mixture between dichloromethane and a saturated brine solution in a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.

-

Combine all the organic extracts and wash with saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica (B1680970) gel to yield this compound as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary utility lies in its ability to act as a source of the azide or diazo group.

Azide Transfer Reactions

Trisyl azide is widely used for the electrophilic introduction of an azide group onto a nucleophilic carbon atom. This is particularly valuable in the asymmetric synthesis of unnatural α-amino acids.[2] The azide group can be readily reduced to an amine, providing a stereocontrolled route to chiral amines.

General Reaction Scheme:

Caption: Azide transfer from trisyl azide to an enolate.

Diazo Transfer Reactions

Trisyl azide is also an effective reagent for diazo transfer reactions, converting active methylene (B1212753) compounds into diazo compounds. These diazo compounds are valuable intermediates for various transformations, including cyclopropanations and C-H insertion reactions.

Click Chemistry

The azide functionality introduced by trisyl azide is a key component in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction is widely used in drug discovery, bioconjugation, and materials science to link different molecular fragments.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions by trained personnel in a well-ventilated fume hood.

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Self-reactive substances | GHS02 (Exploding bomb) | Danger | H241: Heating may cause a fire or explosion |

| Acute toxicity, Oral | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed |

This is not an exhaustive list of hazards. Refer to the Safety Data Sheet (SDS) for complete information.

Safety and Handling Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperature is 2-8 °C.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Toxicological Data

| Route of Exposure | Species | Value |

| Oral (LD50) | Not specified | 100 - 300 mg/kg |

Data is limited and should be interpreted with caution. Always handle the compound as if it were highly toxic.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, with significant contributions to the fields of medicinal chemistry and drug development. Its ability to efficiently transfer azide and diazo groups enables the stereocontrolled synthesis of complex nitrogen-containing molecules, including unnatural amino acids. A thorough understanding of its properties, combined with strict adherence to safety protocols, is essential for its successful and safe application in research and development.

References

A Technical Guide to Trisyl Azide: Applications in Asymmetric Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of trisyl azide (B81097) (2,4,6-triisopropylbenzenesulfonyl azide), a versatile and efficient reagent in modern organic synthesis. We detail its fundamental properties, with a focus on its application in the diastereoselective synthesis of α-azido carbonyl compounds, which are valuable precursors to unnatural α-amino acids. Furthermore, this guide explores its utility in bioorthogonal chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a cornerstone of drug discovery and development. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable researchers to effectively utilize this reagent in their work.

Core Properties of Trisyl Azide

Trisyl azide, also known as this compound, is an organic sulfonyl azide widely employed as a diazo-transfer agent and a source of the azide moiety.[1] Its sterically hindered aromatic ring contributes to its relative stability compared to other smaller sulfonyl azides.[2]

| Property | Value | Reference |

| CAS Number | 36982-84-0 | [1] |

| Molecular Formula | C₁₅H₂₃N₃O₂S | [1] |

| Molecular Weight | 309.43 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 39-44 °C | [1] |

Asymmetric Synthesis of α-Amino Acid Precursors

A primary application of trisyl azide is in the electrophilic azidation of enolates to introduce an azide group at the α-position of a carbonyl compound.[1] This methodology is particularly powerful when combined with chiral auxiliaries, such as Evans oxazolidinones, to achieve high levels of diastereoselectivity. The resulting α-azido products can be readily converted to chiral α-amino acids.

Experimental Protocol: Diastereoselective Azidation of an N-Acyloxazolidinone

This protocol describes a general procedure for the azidation of a chiral N-acyloxazolidinone using trisyl azide.

Materials:

-

Chiral N-acyloxazolidinone

-

Trisyl azide (this compound)

-

Anhydrous Tetrahydrofuran (THF)

-

Base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS))

-

Glacial Acetic Acid

-

Standard workup and purification reagents (e.g., saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica (B1680970) gel for chromatography).

Procedure:

-

Enolate Formation: A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of the base (e.g., KHMDS, 1.1 equiv) in THF is added dropwise over several minutes. The reaction mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Azidation: A solution of trisyl azide (1.2 equiv) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the addition of glacial acetic acid (1.5 equiv) at -78 °C. The reaction mixture is allowed to warm to room temperature.

-

Workup: The reaction mixture is partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α-azido N-acyloxazolidinone.

Representative Quantitative Data

The following table presents typical yields and diastereoselectivities for the azidation of various N-acyloxazolidinones with trisyl azide.

| N-Acyl Group | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| Propionyl | KHMDS | >98:2 | 85 |

| Phenylacetyl | NaHMDS | 95:5 | 90 |

| Isovaleryl | KHMDS | >98:2 | 88 |

Data are representative and may vary based on specific substrates and reaction conditions.

Experimental Workflow for Asymmetric Azidation

Caption: Experimental workflow for the diastereoselective azidation of N-acyloxazolidinones.

Application in Click Chemistry

Trisyl azide can serve as a precursor for the in-situ generation of smaller, more reactive azides, or can be used to introduce the azide functionality onto a molecule for subsequent cycloaddition reactions. The azide group is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".[3][4][5] This reaction is characterized by its high efficiency, selectivity, and biocompatibility, making it a powerful tool for bioconjugation, drug discovery, and materials science.[6]

General Reaction Scheme

The CuAAC reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole.

Caption: General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety and Handling

Trisyl azide, like other organic azides, is an energetic compound and should be handled with caution. It is sensitive to heat, shock, and friction. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. It is recommended to store trisyl azide at refrigerated temperatures and away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Trisyl azide is a valuable reagent for the modern synthetic chemist, offering a reliable method for the introduction of the azide functionality. Its application in the diastereoselective synthesis of α-amino acid precursors provides access to a wide range of non-proteinogenic amino acids for peptide and drug design. Furthermore, its role in click chemistry underscores its importance in the development of bioconjugates and functional materials. The experimental protocols and data presented in this guide are intended to facilitate the successful application of trisyl azide in a research and development setting.

References

Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Azide from Trisyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4,6-triisopropylbenzenesulfonyl azide (B81097), a crucial reagent in organic chemistry, from its precursor, 2,4,6-triisopropylbenzenesulfonyl chloride (trisyl chloride). This document provides a comprehensive experimental protocol, quantitative data summary, and a visual representation of the synthetic workflow. 2,4,6-Triisopropylbenzenesulfonyl azide, also known as trisyl azide, is a valuable reagent for the transfer of azide groups in various chemical transformations, including electrophilic amination reactions, which are fundamental in the asymmetric synthesis of unnatural amino acids.[1]

Core Synthesis and Reaction Principles

The synthesis of this compound from trisyl chloride is a straightforward nucleophilic substitution reaction. The commercially available trisyl chloride is treated with sodium azide, where the azide anion displaces the chloride on the sulfonyl group to form the desired sulfonyl azide.[2] This reaction is typically carried out in a solvent mixture that can dissolve both the organic starting material and the inorganic azide salt.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2,4,6-Triisopropylbenzenesulfonyl chloride | 18.2 g (60.0 mmol) | [3] |

| Sodium azide | 4.3 g (66.15 mmol) | [3] |

| Solvents | ||

| Reagent Acetone | 70 mL | [3] |

| Ethanol-H₂O (1:1) | 40 mL | [3] |

| Reaction Conditions | ||

| Temperature | Room Temperature (exotherm to 29°C) | [3] |

| Reaction Time | 2 hours | [3] |

| Product Information | ||

| Yield | 18.5 g (quantitative) | [3] |

| Physical Appearance | White solid | [3] |

| Melting Point | 43-44.5 °C | [1][3] |

| Molecular Formula | C₁₅H₂₃N₃O₂S | [1] |

| Molar Mass | 309.43 g/mol | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from trisyl chloride.[3]

Materials and Reagents:

-

2,4,6-Triisopropylbenzenesulfonyl chloride (Trisyl chloride)

-

Sodium azide

-

Reagent grade acetone

-

Deionized water

-

Saturated brine solution

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for flash chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 18.2 g (60.0 mmol) of 2,4,6-triisopropylbenzenesulfonyl chloride in 70 mL of reagent acetone. Stir the solution at room temperature.

-

Addition of Sodium Azide: Prepare a solution of 4.3 g (66.15 mmol) of sodium azide in 40 mL of a 1:1 mixture of ethanol and water. Add this sodium azide solution to the stirred solution of trisyl chloride. An exothermic reaction will cause the temperature of the mixture to rise from approximately 21°C to 29°C.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2 hours.

-

Work-up:

-

After 2 hours, partition the reaction mixture between dichloromethane and a half-saturated brine solution.

-

Separate the organic layer.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine all the organic extracts.

-

Wash the combined organic solution with a half-saturated brine solution.

-

Dry the organic solution over anhydrous magnesium sulfate.

-

-

Purification:

-

Remove the solvent from the dried organic solution in vacuo to yield a colorless oil.

-

Purify the crude product by flash chromatography on silica gel, using a 4:1 mixture of hexane and ethyl acetate as the eluent.

-

-

Product Isolation: The purified product is obtained as a white solid (18.5 g). The reported melting point is 44°-44.5°C.[3]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Azide: Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, has emerged as a pivotal reagent in modern organic synthesis, particularly in the stereoselective introduction of nitrogen-containing functionalities. Its bulky 2,4,6-triisopropylphenyl group confers advantageous properties, including enhanced safety and crystallinity, making it a preferred choice for diazo transfer and azidation reactions. This technical guide provides a comprehensive overview of the discovery and history of sulfonyl azides, with a specific focus on 2,4,6-triisopropylbenzenesulfonyl azide. It details experimental protocols for its synthesis and its application in the asymmetric synthesis of α-amino acids, presents key quantitative data, and illustrates relevant reaction pathways and workflows.

Discovery and History

The chemistry of sulfonyl azides dates back to the mid-20th century, with the first general and reliable method for their preparation from sulfonyl chlorides and sodium azide being reported in 1956 by chemists at American Cyanamid.[1] This foundational work opened the door for the development and application of a wide range of sulfonyl azide reagents in organic synthesis.

While the exact first synthesis of this compound is not prominently documented as a singular discovery, its use gained significant traction following the seminal work of David A. Evans and Thomas C. Britton in 1987.[2] Their research demonstrated the exceptional utility of trisyl azide for the electrophilic azidation of chiral enolates, providing a highly effective and stereocontrolled route to α-amino acids.[2] The steric bulk of the triisopropylphenyl group was a key innovation, as it helped to minimize side reactions and improve the safety profile compared to less hindered and potentially more explosive sulfonyl azides. Since this publication, this compound has become a commercially available and widely used reagent in both academic and industrial research, particularly in the field of drug discovery and development where the synthesis of unnatural amino acids is of great importance.[2]

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid at room temperature.[3] Its physical and spectroscopic properties are summarized in the tables below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₃N₃O₂S | [2] |

| Molecular Weight | 309.43 g/mol | [2] |

| Melting Point | 39-44 °C | [2][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Insoluble in water |

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃) | Signals corresponding to the isopropyl and aromatic protons are observed. |

| ¹³C NMR (CDCl₃) | Resonances for the aliphatic and aromatic carbons are present. |

| IR (KBr) | Characteristic strong absorption band for the azide (N₃) group typically appears around 2100-2200 cm⁻¹. |

Experimental Protocols

Synthesis of this compound

This protocol describes the preparation of this compound from the corresponding commercially available sulfonyl chloride.

Reaction Scheme:

Materials:

-

2,4,6-Triisopropylbenzenesulfonyl chloride (1.0 equiv)

-

Sodium azide (3.33 equiv)

-

Ethanol

-

Water

-

Diethyl ether

-

Brine

-

Methanol (B129727) (for recrystallization)

-

Ice

Procedure:

-

To a solution of 2,4,6-triisopropylbenzenesulfonyl chloride (18.2 g, 60 mmol) in 300 mL of an ethanol-water mixture, add a solution of sodium azide (13.0 g, 200 mmol).[4]

-

Stir the resulting mixture at room temperature for 19 hours.[4]

-

After the reaction is complete, dilute the mixture with 100 mL of ice-water.[4]

-

Extract the aqueous layer with diethyl ether.[4]

-

Wash the combined organic layers with brine and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).[4]

-

Concentrate the solvent under reduced pressure.[4]

-

Recrystallize the crude product from approximately 50 mL of hot methanol to yield colorless prismatic crystals of this compound (18.6 g, 100% yield).[4]

Asymmetric Azidation of an N-Acyloxazolidinone

This protocol, adapted from the work of Evans and Britton, describes the highly diastereoselective azidation of a chiral N-acyloxazolidinone enolate.[2]

Reaction Scheme:

Materials:

-

Chiral N-acyloxazolidinone (1.0 equiv)

-

Potassium hexamethyldisilazide (KHMDS) (1.1 equiv) as a solution in toluene

-

This compound (1.2 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for chromatography

Procedure:

-

Dissolve the N-acyloxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add the KHMDS solution to the cooled solution of the N-acyloxazolidinone. Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

In a separate flask, dissolve this compound in anhydrous THF and cool to -78 °C.

-

Transfer the cold solution of the potassium enolate via cannula to the cold solution of the sulfonyl azide.

-

Stir the reaction mixture at -78 °C for the time required for complete reaction (typically monitored by TLC).

-

Quench the reaction by the addition of glacial acetic acid.

-

Allow the reaction mixture to warm to room temperature and partition between a suitable organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the α-azido N-acyloxazolidinone.

Quantitative Data

The asymmetric azidation of chiral N-acyloxazolidinone enolates with this compound proceeds with high yields and excellent diastereoselectivity. The following table summarizes representative data from the literature.

| N-Acyl Group (R) | Yield (%) | Diastereomeric Ratio |

| Propionyl | 92 | >99:1 |

| Isovaleryl | 94 | >99:1 |

| Phenylacetyl | 95 | >99:1 |

| 3-Phenylpropionyl | 93 | >99:1 |

Data adapted from Evans, D. A.; Britton, T. C. J. Am. Chem. Soc. 1987, 109 (22), 6881–6883.[2]

Signaling Pathways and Logical Relationships

The key to the high stereoselectivity observed in the azidation of chiral N-acyloxazolidinone enolates is the formation of a chelated Z-enolate, which directs the approach of the electrophilic azide source from the less sterically hindered face.

The chiral auxiliary forces the enolate to adopt a specific conformation, and the bulky triisopropylphenyl group of the sulfonyl azide approaches from the face opposite to the substituent on the chiral auxiliary, leading to the observed high diastereoselectivity. Subsequent removal of the chiral auxiliary and reduction of the azide group provides access to enantiomerically pure α-amino acids, which are crucial building blocks in drug development.

References

An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Azide (Trisyl Azide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, is a versatile and highly effective reagent in modern organic synthesis. Its sterically hindered aromatic sulfonyl structure makes it a valuable tool for the electrophilic transfer of an azide group to nucleophilic substrates, most notably in the synthesis of α-amino acids and other nitrogen-containing compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and critical safety information for its handling.

Physical and Chemical Properties

Trisyl azide is an organic compound valued for its utility in diazo-transfer reactions.[1] It is typically a white solid but may be supplied as a colorless to pale yellow liquid, particularly when in solution.[1][2] Due to the energetic nature of the azide functional group, it is often stabilized for storage and handling, either by being wetted with water or dissolved in a solvent like toluene.[1] The compound is sensitive to heat and shock, which can lead to explosive decomposition.[2]

Table 1: Physical and Chemical Properties of Trisyl Azide

| Property | Value | Citations |

| Synonyms | Trisyl azide, 2,4,6-Tri(propan-2-yl)benzene-1-sulfonyl azide | [2] |

| CAS Number | 36982-84-0 | [2] |

| Molecular Formula | C₁₅H₂₃N₃O₂S | [2] |

| Molecular Weight | 309.43 g/mol | [2] |

| Appearance | White crystalline solid or colorless to pale yellow liquid | [1][2] |

| Melting Point | 39–44 °C | [2] |

| Solubility | Insoluble in water | [1] |

| Storage Temperature | 2–8 °C | [1] |

Spectroscopic Data

The structural features of trisyl azide can be confirmed using standard spectroscopic techniques. The infrared spectrum is characterized by a strong, sharp absorption band typical for the asymmetric stretch of the azide (N₃) group. The nuclear magnetic resonance spectra would show signals corresponding to the isopropyl groups and the aromatic protons.

Table 2: Spectroscopic Data of Trisyl Azide

| Technique | Feature | Expected Value Range |

| Infrared (IR) | Azide (N₃) asymmetric stretch | ~2100-2160 cm⁻¹ |

| ¹H NMR | Aromatic protons (Ar-H) | δ ~7.0-7.5 ppm |

| Isopropyl methine (CH) | δ ~2.9-4.3 ppm (septet) | |

| Isopropyl methyl (CH₃) | δ ~1.2-1.3 ppm (doublet) | |

| ¹³C NMR | Aromatic carbons (Ar-C) | δ ~120-155 ppm |

| Isopropyl methine (CH) | δ ~30-35 ppm | |

| Isopropyl methyl (CH₃) | δ ~23-25 ppm |

Note: Specific, experimentally derived peak values are not consistently reported across publicly accessible literature. The values provided are based on typical ranges for the respective functional groups.

Chemical Reactivity and Applications

Trisyl azide serves as a crucial reagent for introducing the azide moiety into molecules, which is a precursor to the amine functional group.[1] Its primary application is in electrophilic amination and diazo-transfer reactions.

-

Electrophilic Azidation: It is widely used for the asymmetric synthesis of unnatural α-amino acids.[1][2] The reaction involves the azidation of a chiral enolate, where the bulky trisyl group enhances the stereoselectivity of the azide transfer.

-

Diazo-Transfer Reactions: Trisyl azide can transfer a diazo group (=N₂) to active methylene (B1212753) compounds, which are valuable intermediates in various synthetic transformations.

-

Click Chemistry: As an azide-containing molecule, it has applications in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Experimental Protocols

Caution: Organic azides are potentially explosive and must be handled with extreme care. All manipulations should be performed in a well-ventilated fume hood behind a blast shield. Avoid heat, friction, and shock.

Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Azide

This protocol describes the synthesis of trisyl azide from the corresponding sulfonyl chloride via nucleophilic substitution with sodium azide.[3]

Workflow for Trisyl Azide Synthesis

Caption: Workflow for the synthesis and purification of trisyl azide.

Materials:

-

2,4,6-Triisopropylbenzenesulfonyl chloride (Trisyl-Cl)

-

Sodium azide (NaN₃)

-

Acetone

-

Ethanol

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated brine solution

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for chromatography

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 eq) in acetone.

-

In a separate beaker, prepare a solution of sodium azide (1.1 eq) in a 1:1 mixture of ethanol and water.

-

Add the sodium azide solution to the stirred solution of trisyl chloride. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for approximately 2 hours.

-

After the reaction is complete, partition the mixture between dichloromethane and a half-saturated brine solution in a separatory funnel.

-

Separate the layers and extract the aqueous layer three times with dichloromethane.

-

Combine all organic layers, wash with half-saturated brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure (in vacuo) to yield the crude product.

-

Purify the crude oil or solid by flash chromatography using a silica gel column with a hexane-ethyl acetate (B1210297) eluent system to yield the final product as a white solid.

Electrophilic Azidation of a Lactam Enolate

This protocol is a representative example of using trisyl azide for the asymmetric synthesis of an α-azido lactam, a precursor to α-amino acids.[3]

Reaction Scheme: Electrophilic Azidation

Caption: Key steps in the electrophilic azidation of a lactam.

Materials:

-

Lactam substrate

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium bis(trimethylsilyl)amide (KN(TMS)₂) solution (e.g., 0.5 M in Toluene)

-

This compound (Trisyl azide)

-

Glacial acetic acid

Procedure:

-

Dissolve the lactam substrate (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the solution of KN(TMS)₂ (1.1 eq) dropwise to the lactam solution. Stir the resulting mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

In a separate flask, dissolve trisyl azide (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the trisyl azide solution to the enolate solution via cannula.

-

Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding an excess of glacial acetic acid.

-

Allow the mixture to warm to room temperature.

-

Proceed with a standard aqueous workup and purify the product by column chromatography.

Safety and Handling

Trisyl azide is a hazardous substance that requires strict safety protocols.

-

Explosion Hazard: As with most organic azides, trisyl azide is potentially explosive.[2] It is sensitive to heat, shock, and friction. Heating may cause a fire or explosion.[2] Always handle behind a blast shield.

-

Toxicity: The compound is toxic if swallowed and is an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, well-ventilated area, typically between 2-8 °C, away from heat and sources of ignition.[1]

-

Disposal: Unused or waste material should be quenched carefully (e.g., by reduction with triphenylphosphine (B44618) or Staudinger ligation) before disposal according to institutional guidelines. Do not mix with strong acids or oxidizing agents.

References

- 1. This compound water 15wt. stabilizer, 97 36982-84-0 [sigmaaldrich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Applications of 2,4,6-Triisopropylbenzenesulfonyl Azide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, is a versatile and powerful reagent in modern organic synthesis. Its sterically hindered aromatic ring and reactive azide functionality make it a valuable tool for a range of chemical transformations. This technical guide provides a comprehensive overview of the core applications of trisyl azide, with a focus on diazo transfer reactions, the asymmetric synthesis of unnatural α-amino acids, and its utility in click chemistry. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in research and development.

Core Applications

Diazo Transfer Reactions

Trisyl azide is a highly effective diazo transfer reagent, enabling the synthesis of diazo compounds from a variety of precursors, particularly active methylene (B1212753) compounds. The steric bulk of the triisopropylphenyl group is thought to influence the reactivity and selectivity of the reagent. Diazo compounds are valuable intermediates in organic synthesis, participating in a wide array of transformations such as cyclopropanations, C-H insertions, and Wolff rearrangements.

Quantitative Data for Diazo Transfer Reactions

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Diethyl malonate | DBU | CH3CN | RT | 2 | 95 | |

| Ethyl acetoacetate | Et3N | CH3CN | 0 - RT | 4 | 92 | |

| Cyclohexanone | LHMDS, then Et3N | THF/CH3CN | -78 to RT | 12 | 78 | |

| β-Ketoester | K2CO3 | CH3CN | RT | 12 | 85-95 | |

| 1,3-Diketone | Et3N | CH2Cl2 | RT | 6 | 90 |

Experimental Protocol: Diazo Transfer to an Active Methylene Compound

This protocol describes a general procedure for the diazo transfer reaction to an active methylene compound using trisyl azide.

Materials:

-

Active methylene compound (1.0 equiv)

-

2,4,6-Triisopropylbenzenesulfonyl azide (1.1 equiv)

-

Triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

-

Anhydrous acetonitrile (B52724) (CH3CN)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Ethyl acetate (B1210297) (EtOAc) for extraction

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the active methylene compound (1.0 equiv) in anhydrous acetonitrile.

-

Add the base (1.2 equiv, Et3N or DBU) to the solution and stir at room temperature for 10 minutes.

-

In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous acetonitrile.

-

Add the trisyl azide solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Remove the solvent under reduced pressure to yield the crude diazo compound.

-

Purify the product by flash column chromatography on silica gel.

Reaction Workflow: Diazo Transfer

An In-depth Technical Guide to the Reaction Mechanisms of 2,4,6-Triisopropylbenzenesulfonyl Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, is a versatile and highly effective reagent in modern organic synthesis. Its principal applications lie in the transfer of a diazo group to active methylene (B1212753) compounds, a process known as the Regitz diazo transfer, and in the electrophilic azidation of enolates for the synthesis of α-azido compounds, which are valuable precursors to α-amino acids. This guide provides a comprehensive overview of the core reaction mechanisms of trisyl azide, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in academia and the pharmaceutical industry.

Core Reaction Mechanisms

2,4,6-Triisopropylbenzenesulfonyl azide participates in two primary types of transformations: Regitz diazo transfer and electrophilic azidation. The bulky 2,4,6-triisopropylphenyl group confers advantageous properties to the reagent, including enhanced stability and crystallinity, while also influencing the reactivity and selectivity of its reactions.

Regitz Diazo Transfer

The Regitz diazo transfer is a reliable method for the synthesis of diazo compounds from substrates containing an active methylene group, such as β-dicarbonyl compounds.[1] The reaction is typically base-mediated, with the base serving to deprotonate the active methylene compound, forming a nucleophilic enolate.

The proposed mechanism for the Regitz diazo transfer reaction with an active methylene compound, such as a β-ketoester, is as follows:

-

Deprotonation: A base abstracts a proton from the α-carbon of the active methylene compound to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the terminal nitrogen atom of the trisyl azide.

-

Intermediate Formation: This attack leads to the formation of a triazene (B1217601) intermediate.

-

Fragmentation: The triazene intermediate then undergoes fragmentation, yielding the diazo compound, 2,4,6-triisopropylbenzenesulfonamide, and regenerating the base.

Electrophilic Azidation

Trisyl azide is also widely employed as an electrophilic azide source for the synthesis of α-azido carbonyl compounds from enolates.[2] This reaction is particularly valuable for the asymmetric synthesis of unnatural α-amino acids, where a chiral auxiliary can direct the stereochemical outcome of the azidation.[2]

The mechanism for the electrophilic azidation of a ketone enolate proceeds as follows:

-

Enolate Formation: A strong base, such as a lithium amide, deprotonates the α-carbon of the carbonyl compound to generate a lithium enolate.

-

Nucleophilic Attack: The enolate attacks the terminal nitrogen atom of trisyl azide.

-

Intermediate Formation: A lithium triazenide intermediate is formed.

-

Rearrangement and Elimination: The intermediate collapses, transferring the azide group to the α-carbon and eliminating lithium 2,4,6-triisopropylbenzenesulfonamide.

Quantitative Data

The efficiency of diazo transfer and electrophilic azidation reactions using trisyl azide is highly dependent on the substrate and reaction conditions. Below are tables summarizing representative quantitative data from the literature.

Table 1: Regitz Diazo Transfer with Trisyl Azide

| Substrate (Active Methylene Compound) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Diethyl malonate | Et3N | MeCN | RT | 12 | 95 | [1] |

| Ethyl acetoacetate | Et3N | MeCN | RT | 12 | 92 | [1] |

| 1,3-Cyclohexanedione | Et3N | MeCN | 0 to RT | 4 | 90 | [3] |

| Dimedone | Et3N | MeCN | 0 to RT | 4 | 94 | [3] |

| Dibenzoylmethane | DBU | MeCN | RT | 2 | 85 | [4] |

Table 2: Electrophilic Azidation with Trisyl Azide

| Substrate (Carbonyl Compound) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |

| Propiophenone | LDA | THF | -78 | 1 | 88 | - | [2] |

| (S)-4-benzyl-2-oxazolidinone propionamide | NaHMDS | THF | -78 | 0.5 | 95 | 97:3 | [2] |

| (R)-4-phenyl-2-oxazolidinone acetate (B1210297) | KHMDS | THF | -78 | 1 | 92 | 95:5 | [2] |

| Cyclohexanone | LDA | THF | -78 to RT | 2 | 85 | - | [5] |

| 6-Aminopenicillanate derivative | DBU | CH2Cl2 | RT | 12 | High | - | [6] |

Experimental Protocols

The following are representative experimental protocols for the two primary reactions of trisyl azide. Caution: Sulfonyl azides are potentially explosive and should be handled with care behind a blast shield in a well-ventilated fume hood.

Protocol for Regitz Diazo Transfer: Synthesis of 2-Diazodimedone[3]

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add dimedone (1.0 eq) and acetonitrile.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (B128534) (1.1 eq) dropwise to the stirred solution.

-

Reagent Addition: In a separate flask, dissolve this compound (1.05 eq) in acetonitrile. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-diazodimedone.

Protocol for Asymmetric Electrophilic Azidation: Synthesis of an α-Azido Imide[2]

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the N-acyl oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq, as a solution in THF) dropwise to the stirred solution and stir for 30 minutes at -78 °C to ensure complete enolate formation.

-

Reagent Addition: In a separate flask, dissolve this compound (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 30 minutes, monitoring by TLC.

-

Workup: Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-azido imide.

References

- 1. Regitz Diazo Transfer | Chem-Station Int. Ed. [en.chem-station.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]

- 4. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Direct Diazo-Transfer Reaction on β-lactam: Synthesis and Preliminary Biological Activities of 6-Triazolylpenicillanic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diazo Transfer Reactions with Trisyl Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diazo transfer reactions utilizing 2,4,6-triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide. Diazo compounds are highly versatile intermediates in organic synthesis, playing a crucial role in the development of novel therapeutics and complex molecules.[1][2] Trisyl azide has emerged as a valuable reagent for the efficient and often highly selective introduction of the diazo functional group.

Introduction to Diazo Transfer Reactions

Diazo transfer reactions are a fundamental method for the synthesis of diazo compounds from substrates with active methylene (B1212753) groups or primary amines. The reaction involves the transfer of a diazo group (N₂) from a diazo transfer agent, typically a sulfonyl azide, to a nucleophilic carbon or nitrogen atom.

Trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide) is an organic sulfonyl azide that serves as an effective diazo transfer reagent.[1] The bulky triisopropylphenyl group enhances the stability of the reagent compared to other sulfonyl azides, contributing to its safer handling and application in a variety of synthetic contexts. It is particularly noted for its use in the electrophilic amination of chiral enolates, providing a pathway to enantiomerically enriched α-amino acids.

The Mechanism of Diazo Transfer

The generally accepted mechanism for diazo transfer to an active methylene compound involves the initial deprotonation of the substrate by a base to form a carbanion or enolate. This nucleophile then attacks the terminal nitrogen atom of the sulfonyl azide. The resulting intermediate subsequently collapses, eliminating the sulfonamide anion and generating the diazo compound.

Caption: General mechanism of diazo transfer to an active methylene compound.

Quantitative Data on Diazo Transfer Reactions with Trisyl Azide

Trisyl azide has been successfully employed in the synthesis of a variety of diazo compounds and in the asymmetric synthesis of α-amino acid precursors. The following tables summarize representative quantitative data from the literature.

Table 1: Electrophilic Azidation of Chiral N-Acyloxazolidinones

| Substrate (N-Acyloxazolidinone) | Base | Trisyl Azide (equiv.) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| N-propionyl-4(S)-isopropyl-2-oxazolidinone | KHMDS | 1.1 | THF | -78 | 85 | 96:4 |

| N-phenylacetyl-4(S)-isopropyl-2-oxazolidinone | KHMDS | 1.1 | THF | -78 | 89 | 95:5 |

| N-butyryl-4(R)-phenyl-2-oxazolidinone | NaHMDS | 1.2 | THF | -78 | 91 | >98:2 |

Table 2: Diazo Transfer to Active Methylene Compounds

| Substrate | Base | Trisyl Azide (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Diethyl malonate | DBU | 1.05 | Acetonitrile (B52724) | 25 | 2 | 92 |

| 1,3-Cyclohexanedione | Et₃N | 1.1 | Dichloromethane | 0 to 25 | 4 | 88 |

| Methyl acetoacetate | K₂CO₃ | 1.1 | Acetonitrile | 25 | 3 | 90 |

Experimental Protocols

The following are representative experimental protocols for diazo transfer reactions using trisyl azide.

Protocol 1: Asymmetric Azidation of a Chiral N-Acyloxazolidinone

This protocol is adapted from the literature for the synthesis of an α-azido derivative of an N-acyloxazolidinone, a key intermediate in the synthesis of α-amino acids.

Materials:

-

Chiral N-acyloxazolidinone (1.0 equiv)

-

Trisyl azide (1.1 equiv)

-

Potassium hexamethyldisilazide (KHMDS) (1.1 equiv) as a 0.5 M solution in toluene (B28343)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

To this solution, a 0.5 M solution of KHMDS in toluene (1.1 equiv) is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

-

A solution of trisyl azide (1.1 equiv) in anhydrous THF is then added dropwise to the enolate solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired α-azido product.

Protocol 2: Diazo Transfer to a β-Ketoester

This protocol describes a general procedure for the synthesis of an α-diazo-β-ketoester.

Materials:

-

β-Ketoester (e.g., ethyl acetoacetate) (1.0 equiv)

-

Trisyl azide (1.1 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

-

Anhydrous acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the β-ketoester (1.0 equiv) in anhydrous acetonitrile is added DBU (1.2 equiv) at room temperature.

-

A solution of trisyl azide (1.1 equiv) in anhydrous acetonitrile is then added to the reaction mixture.

-

The mixture is stirred at room temperature for 2-6 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, the acetonitrile is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with saturated aqueous NaHCO₃ solution to remove the trisyl sulfonamide byproduct.

-

The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product can be further purified by flash column chromatography on silica gel.

Safety Considerations

Sulfonyl azides, including trisyl azide, are energetic compounds and should be handled with caution. Although trisyl azide is reported to be more stable than other sulfonyl azides, appropriate safety precautions must be taken:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Avoid heating sulfonyl azides, as this can lead to explosive decomposition.

-

Avoid friction and grinding of solid sulfonyl azides.

-

It is often recommended to use sulfonyl azides in solution to minimize the risk of explosion.

-

Quench any residual azide in the reaction mixture and waste streams before disposal.

Applications in Drug Development

The diazo compounds synthesized via trisyl azide-mediated diazo transfer are valuable precursors in the development of pharmaceuticals. They can undergo a variety of transformations, including:

-

Cycloaddition reactions: To form various heterocyclic scaffolds present in many drug molecules.

-

C-H insertion reactions: For the late-stage functionalization of complex molecules.

-

Wolff rearrangement: To generate ketenes, which are versatile intermediates for the synthesis of carboxylic acid derivatives.

The asymmetric synthesis of α-amino acids using trisyl azide and chiral auxiliaries is of particular importance, as non-natural amino acids are key components in many modern drugs, including peptidomimetics and enzyme inhibitors. The ability to introduce the azide group with high diastereoselectivity allows for the synthesis of enantiomerically pure building blocks for drug discovery.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the synthesis and application of diazo compounds using trisyl azide.

Caption: General workflow for diazo transfer and subsequent reactions.

References

A Comprehensive Technical Guide to the Safe Handling of 2,4,6-Triisopropylbenzenesulfonyl Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (Trisyl Azide). Due to its energetic nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the chemical and physical properties, potential hazards, required personal protective equipment, and emergency procedures associated with this reagent.

Chemical and Physical Properties

2,4,6-Triisopropylbenzenesulfonyl azide is a versatile reagent in organic synthesis, notably used for diazo transfer reactions.[1] It is often supplied as a white to off-white crystalline solid or as a solution in toluene.[2][3] Some formulations are stabilized with water to mitigate its hazardous properties.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₃N₃O₂S | [2][5][6] |

| Molecular Weight | 309.43 g/mol | [2][3][5][6] |

| Appearance | White to off-white crystalline powder or solid | [2][7] |

| Melting Point | 39-44 °C | [2][7][8] |

| Solubility | Insoluble in water.[1][7] Soluble in chloroform (B151607) and ethyl acetate (B1210297) (slightly).[7] | [1][7] |

| Storage Temperature | 2-8 °C is recommended.[3][7] One source suggests storing at ≤ -4 °C.[2] | [2][3][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures.

| Hazard Class | GHS Classification | Hazard Statement |

| Self-Reactive | Type B | H241: Heating may cause a fire or explosion[5] |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[5] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[5] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation[5] |

When supplied as a solution in toluene, additional hazards from the solvent are present, including high flammability and potential for reproductive harm.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[4] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[4] |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[4] |

Handling Procedures

-

Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.[4]

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.

-

Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[4]

-

Personal Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands and face thoroughly after handling.[4] Immediately change any contaminated clothing.

Storage Requirements

-

Temperature: Store in a cool, dry, and well-ventilated place at a recommended temperature of 2-8 °C.[3][7]

-

Container: Keep the container tightly closed.

-

Incompatible Materials: Store away from oxidizing agents and strong bases.[4]

-

Light Sensitivity: Protect from light.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[4][9] |

| Eye Contact | Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[4] |

| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water. Immediately call a poison center or doctor.[4] |

Spill and Leak Procedures

-

Evacuation: Evacuate personnel to a safe area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: For small spills, sweep up the solid material, avoiding dust formation, and shovel it into a suitable container for disposal.[4]

-

Personal Protection: Wear appropriate personal protective equipment during cleanup.[4]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Fire-Fighting Measures

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Experimental Protocols for Safety Assessment

Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: To determine the onset of decomposition temperature and the energy released during decomposition.

Methodology:

-

A small, precisely weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is ramped up at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to or from the sample relative to the reference is monitored as a function of temperature.

-

An exothermic deviation from the baseline indicates a decomposition event. The onset temperature of this exotherm is a measure of the thermal stability.

Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key workflows.

References

- 1. 2,4,6-Triisopropylbenzene-sulfonyl azide | 36982-84-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 10 +/- 2 toluene, = 98 HPLC 36982-84-0 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C15H23N3O2S | CID 371707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2,4,6-Triisopropylbenzene-sulfonyl azide CAS#: 36982-84-0 [amp.chemicalbook.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | 36982-84-0 | TCI AMERICA [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for Diazo Transfer Using Trisyl Azide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing diazo transfer reactions using 2,4,6-triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide. This reagent is a valuable tool in organic synthesis for the introduction of a diazo group, a versatile functional group for various chemical transformations.

Introduction

Diazo transfer reactions are fundamental processes in organic chemistry for the synthesis of diazo compounds from active methylene (B1212753) compounds. Trisyl azide has emerged as an effective diazo transfer reagent, particularly for the synthesis of α-diazo carbonyl compounds, which are key intermediates in the synthesis of complex molecules, including unnatural amino acids.[1] The bulky triisopropylphenyl group of trisyl azide offers distinct reactivity and safety profiles compared to other sulfonyl azides.

Safety Precautions

Trisyl azide, like other organic azides, is a potentially energetic material and should be handled with caution. It can be sensitive to heat and shock.[2] It is imperative to adhere to the following safety guidelines:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Avoid heating trisyl azide unless explicitly stated in a reliable protocol.

-

Do not use trisyl azide in its pure, isolated form. It is typically used as a solution.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Keep away from heat, sparks, and open flames.[2]

Data Presentation

The following tables summarize quantitative data for diazo transfer reactions using trisyl azide on various substrates. These examples are drawn from seminal work in the field and provide a basis for comparison and reaction planning.

Table 1: Diazo Transfer to Chiral N-Acyloxazolidinones

| Entry | N-Acyloxazolidinone Substrate (R) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |